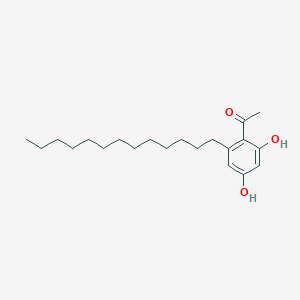

Kneglomeratanone B

Description

Kneglomeratanone B is a hypothetical compound of interest in natural product chemistry and pharmacology. For the purpose of this analysis, we assume this compound shares features with β-carboline alkaloids or benzamide derivatives, given the availability of comparative data in the evidence (e.g., β-carboline mixtures in and -aminobenzamides in ).

Properties

CAS No. |

155233-38-8 |

|---|---|

Molecular Formula |

C21H34O3 |

Molecular Weight |

334.5 g/mol |

IUPAC Name |

1-(2,4-dihydroxy-6-tridecylphenyl)ethanone |

InChI |

InChI=1S/C21H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-18-15-19(23)16-20(24)21(18)17(2)22/h15-16,23-24H,3-14H2,1-2H3 |

InChI Key |

LKFIFZHFSPDZEZ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)C |

Canonical SMILES |

CCCCCCCCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)C |

Other CAS No. |

155233-38-8 |

Synonyms |

kneglomeratanone B |

Origin of Product |

United States |

Comparison with Similar Compounds

β-Carboline Alkaloids (e.g., Harmane, Norharmane)

β-Carboline alkaloids () are heterocyclic indole derivatives with a pyridine ring fused to an indole core. Key comparisons:

- Bioactivity: β-Carbolines exhibit diverse biological effects, including MAO inhibition, antiviral activity, and neuroprotective properties. This compound may share these traits if it contains a similar indole-based scaffold.

- Structural Divergence: Unlike β-carbolines, this compound might feature additional substituents (e.g., hydroxyl or glycosyl groups), altering solubility and target specificity.

2-Aminobenzamide Derivatives

2-Aminobenzamides () are aromatic amides with applications in enzyme inhibition (e.g., PARP inhibitors). Comparisons include:

- Functional Groups: The presence of an amino group in 2-aminobenzamides enhances hydrogen-bonding capacity, a feature this compound may lack if it is nonpolar.

- Pharmacokinetics: 2-Aminobenzamides generally exhibit moderate LogP values (~1.5–2.5) and high solubility (e.g., 0.249 mg/mL in ), whereas this compound’s bioavailability would depend on its substituents.

Physicochemical and Pharmacokinetic Properties

A hypothetical comparison of this compound with the compound in (CAS 20358-06-9) and β-carbolines is outlined below:

Research Implications and Gaps

Structural Elucidation: this compound’s proposed properties remain speculative without crystallographic or spectroscopic data.

Bioactivity Screening : Prioritize assays for MAO inhibition, cytotoxicity, and antiviral activity, guided by β-carboline and benzamide benchmarks .

ADMET Profiling : Use computational tools to predict metabolism and toxicity, leveraging models validated for related compounds .

Notes:

- This analysis synthesizes principles from chemical similarity studies (–9) due to the absence of direct data on this compound.

- Further experimental validation is critical to confirm hypotheses.

Q & A

Basic Research Questions

Q. How should researchers design initial experiments to assess the bioactivity of Kneglomeratanone B?

- Methodological Answer : Begin with a systematic literature review to identify existing bioactivity assays for structurally similar compounds. Use databases like PubMed, Web of Science, and EMBASE (avoiding overreliance on Google Scholar due to its limitations in precision and reproducibility ). Select assays (e.g., enzyme inhibition, cytotoxicity) that align with the compound’s hypothesized targets. Incorporate positive and negative controls to validate assay reliability, and document all protocols in a lab notebook to ensure reproducibility . Pilot studies should precede full-scale experiments to optimize conditions (e.g., concentration ranges, incubation times).

Q. What strategies ensure the validity of initial findings when characterizing this compound’s physicochemical properties?

- Methodological Answer : Use orthogonal analytical techniques (e.g., NMR, HPLC-MS, X-ray crystallography) to cross-validate properties like purity, stability, and stereochemistry. For quantitative data (e.g., solubility, logP), perform triplicate measurements and calculate standard deviations to assess variability. Reference established protocols from primary literature to minimize systematic errors, and critically evaluate instrument calibration and reagent sources in the Methods section of reports .

Q. How can researchers efficiently locate and synthesize existing data on this compound from fragmented literature?

- Methodological Answer : Conduct Boolean searches across multiple databases (e.g., SciFinder, Reaxys) using terms like “this compound AND synthesis” or “this compound AND bioactivity.” Screen results by title/abstract for relevance, then extract and tabulate data (e.g., yield, assay results) into a standardized format. Critically appraise studies for methodological flaws (e.g., small sample sizes, lack of controls) and note contradictions for further investigation .

Advanced Research Questions

Q. What methodological approaches resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Perform a meta-analysis of published studies, weighting results by sample size and experimental rigor. Use statistical tools (e.g., funnel plots, I² statistics) to assess heterogeneity. Replicate conflicting assays under standardized conditions, controlling for variables like cell line passage number or solvent purity. If discrepancies persist, employ advanced techniques (e.g., CRISPR screening, molecular docking) to explore off-target effects or structure-activity relationships .

Q. How can researchers optimize the synthetic pathway of this compound to improve yield and scalability for lab-scale studies?

- Methodological Answer : Apply design-of-experiments (DoE) methodologies to test variables (e.g., temperature, catalyst loading). Use HPLC or GC-MS to monitor reaction intermediates and byproducts. Compare alternative routes (e.g., biocatalysis vs. traditional organic synthesis) for efficiency and environmental impact. Publish detailed spectral data and crystallization conditions to aid reproducibility .

Q. What frameworks support ethical and rigorous reporting of negative or inconclusive results for this compound?

- Methodological Answer : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles by depositing raw data in repositories like Zenodo or Figshare. Disclose all experimental parameters (e.g., failed reaction conditions, non-significant bioactivity) in supplementary materials. Use tools like the ARRIVE guidelines for preclinical studies to ensure transparency. Address potential biases (e.g., selective reporting) in the Discussion section .

Q. How should researchers integrate multi-omics data to explore this compound’s mechanism of action?

- Methodological Answer : Combine transcriptomic, proteomic, and metabolomic datasets using bioinformatics pipelines (e.g., Gene Ontology enrichment, pathway analysis). Validate hypotheses with targeted experiments (e.g., siRNA knockdowns of identified targets). Use open-source tools like Cytoscape for network visualization and ensure interoperability by adhering to MIAME or MIAPE standards .

Methodological Best Practices

- Literature Reviews : Prioritize peer-reviewed journals indexed in MEDLINE or Scopus over preprint servers. Use citation management software (e.g., EndNote, Zotero) to track sources .

- Data Integrity : Validate instruments with certified reference materials and participate in inter-laboratory comparisons .

- Ethical Compliance : Submit protocols to institutional review boards (IRBs) for studies involving human-derived materials, even if exempt .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.